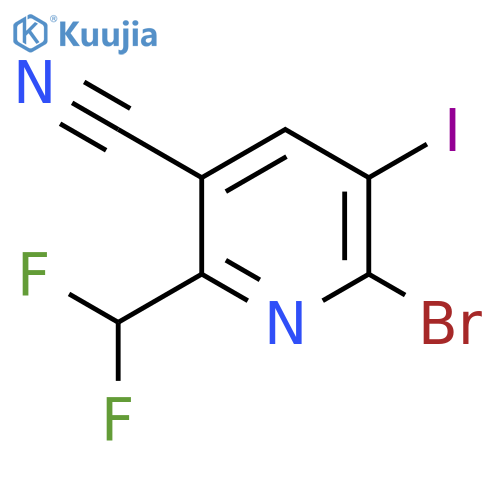Cas no 1805357-56-5 (2-Bromo-5-cyano-6-(difluoromethyl)-3-iodopyridine)

1805357-56-5 structure
商品名:2-Bromo-5-cyano-6-(difluoromethyl)-3-iodopyridine
CAS番号:1805357-56-5
MF:C7H2BrF2IN2
メガワット:358.909459590912
CID:4859468
2-Bromo-5-cyano-6-(difluoromethyl)-3-iodopyridine 化学的及び物理的性質
名前と識別子
-
- 2-Bromo-5-cyano-6-(difluoromethyl)-3-iodopyridine
-
- インチ: 1S/C7H2BrF2IN2/c8-6-4(11)1-3(2-12)5(13-6)7(9)10/h1,7H
- InChIKey: FYPXYIFVVVAPIO-UHFFFAOYSA-N
- ほほえんだ: IC1=C(N=C(C(F)F)C(C#N)=C1)Br
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 230
- トポロジー分子極性表面積: 36.7
- 疎水性パラメータ計算基準値(XlogP): 2.9
2-Bromo-5-cyano-6-(difluoromethyl)-3-iodopyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029062039-1g |
2-Bromo-5-cyano-6-(difluoromethyl)-3-iodopyridine |
1805357-56-5 | 97% | 1g |
$1,564.50 | 2022-04-01 |
2-Bromo-5-cyano-6-(difluoromethyl)-3-iodopyridine 関連文献
-
Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
-
J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
-
Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509
-
Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
-
David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
1805357-56-5 (2-Bromo-5-cyano-6-(difluoromethyl)-3-iodopyridine) 関連製品
- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)
- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)
- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)
- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)
- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)
- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)
- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)
- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)
- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)
推奨される供給者
Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
